Propyl Chloroformate-d7

Beschreibung

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKDTTWZXHEGAQ-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745975 | |

| Record name | (~2~H_7_)Propyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-42-0 | |

| Record name | (~2~H_7_)Propyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl Chloroformate-d7 chemical properties and structure

An In-Depth Technical Guide to Propyl Chloroformate-d7: Properties, Synthesis, and Applications

Introduction

This compound is a deuterated, stable isotope-labeled analogue of propyl chloroformate. In the fields of advanced chemical research and drug development, stable isotope labeling is an indispensable tool. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a specific mass shift to the molecule without significantly altering its chemical properties. This unique characteristic makes this compound a powerful reagent, primarily utilized as a derivatizing agent in quantitative analytical workflows, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its application allows for the creation of heavy-labeled internal standards, enabling highly accurate and precise quantification of target analytes in complex biological matrices through isotope dilution techniques. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a light yellow, flammable liquid.[1] Its physical and chemical characteristics are nearly identical to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the seven deuterium atoms.[2] This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

| Property | Value | Source(s) |

| CAS Number | 1228182-42-0 | [1][2] |

| Molecular Formula | C₄D₇ClO₂ | [3] |

| Molecular Weight | 129.59 g/mol | [1][2] |

| Appearance | Light Yellow Liquid | [1][3] |

| Boiling Point | 105-106 °C | [2] |

| Density | 1.15 g/mL at 25 °C | [2] |

| Flash Point | 22 °C (71.6 °F) | [2] |

| Isotopic Purity | ≥ 98 atom % D | [2] |

| Storage Temperature | 2-8°C | [2][4] |

| Synonyms | Chloroformic Acid Propyl Ester-d7, Propyl Carbonochloridate-d7, n-Propyl Chloroformate-d7 | [1][3] |

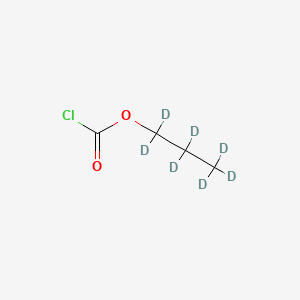

Chemical Structure and Isotopic Labeling

The structure of this compound consists of a propyl group fully labeled with seven deuterium atoms, attached to a chloroformate functional group. The strategic placement of deuterium across the entire propyl chain ensures a significant and distinct mass shift (M+7) compared to the native (d0) analogue, which is critical for preventing spectral overlap in mass spectrometry applications.[2]

Caption: Chemical structure of this compound.

**3. Synthesis and Reactivity

Plausible Synthetic Route

While specific proprietary synthesis methods may vary, the most logical and established route to this compound involves the reaction of fully deuterated n-propanol (Propan-1,1,2,2,3,3,3-d7-ol) with a phosgene equivalent. Phosgene (COCl₂) itself is highly toxic, so modern syntheses often employ safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.

A more recent and safer laboratory-scale method involves the photo-on-demand synthesis from a chloroform solution containing the alcohol, which avoids the handling of phosgene or its direct precursors.[5][6]

Caption: Plausible synthesis of this compound.

Core Reactivity: Derivatization Mechanism

The high reactivity of the chloroformate group is central to its function as a derivatizing agent. The carbon atom of the chloroformate is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as primary and secondary amines, phenols, and thiols.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a stable carbamate derivative. The reaction is typically performed under mild alkaline conditions to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl byproduct.[7]

Caption: General mechanism for amine derivatization.

Applications in Analytical Sciences

The primary application of this compound is as a derivatization and internal standard reagent for quantitative analysis by mass spectrometry.[8]

The Role of Derivatization

Many compounds of interest in pharmaceutical and clinical research, such as amino acids, neurotransmitters, and drugs with amine or hydroxyl groups, are often polar and non-volatile.[1][9] These characteristics make them unsuitable for direct analysis by GC-MS. Derivatization with propyl chloroformate addresses this by:

-

Increasing Volatility: The reaction masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be vaporized for gas chromatography.

-

Improving Thermal Stability: The resulting carbamate or carbonate derivatives are often more stable at the high temperatures used in the GC injector and column.

-

Enhancing Mass Spectrometric Detection: The derivatization adds a predictable mass to the analyte, often moving the fragment ions to a higher, cleaner region of the mass spectrum, which improves signal-to-noise and selectivity.[10]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is the gold standard for quantitative analysis. The workflow leverages a stable isotope-labeled version of the analyte as an internal standard. Because the labeled standard (created using this compound) is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies, matrix effects, and ionization suppression in the mass spectrometer.

By adding a known amount of the heavy-labeled standard to a sample, the concentration of the unknown native analyte can be determined with high precision by measuring the ratio of the mass spectrometric signals of the native (light) and labeled (heavy) analytes.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Example Protocol: Derivatization of an Amine for GC-MS Analysis

This protocol is a representative example adapted from methodologies for amino acid and drug analysis.[1][7] Researchers must optimize parameters for their specific analyte and matrix.

Objective: To derivatize a primary amine in an aqueous sample for quantitative analysis by GC-MS, using this compound to generate a heavy-labeled standard.

Materials:

-

This compound

-

Analyte standard (non-deuterated)

-

Aqueous sample containing the analyte

-

Pyridine

-

Propanol (or other suitable alcohol)

-

Chloroform (or other suitable extraction solvent)

-

Sodium bicarbonate or other suitable base

-

Anhydrous sodium sulfate

-

Vials for reaction and GC-MS analysis

Procedure:

-

Standard Preparation: Prepare a stock solution of the non-deuterated analyte standard at a known concentration.

-

Sample Preparation: To 100 µL of the aqueous sample in a reaction vial, add a precise volume of the non-deuterated analyte standard (this will be the internal standard for the d7-derivatized sample analyte).

-

pH Adjustment: Add 50 µL of 1 M sodium bicarbonate to the vial to ensure the reaction medium is alkaline. Vortex briefly.

-

Derivatization Reagent Preparation: Prepare the derivatization reagent by mixing 50 µL of this compound with 450 µL of propanol.

-

Reaction: Add 50 µL of the derivatization reagent to the sample vial. Add 20 µL of pyridine to catalyze the reaction. Cap the vial tightly and vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for 15 minutes. Causality Note: Vigorous mixing is crucial to ensure efficient reaction in the biphasic system.

-

Extraction: Add 500 µL of chloroform to the vial. Vortex for 30 seconds to extract the derivatized analyte into the organic layer. Centrifuge for 5 minutes to separate the phases.

-

Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Causality Note: Water removal is critical to prevent hydrolysis of the derivative and damage to the GC column.

-

Analysis: Transfer the dried organic extract to a GC-MS autosampler vial. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Quantification: Monitor the characteristic ions for the d0-analyte derivatized with the d7-propyl chloroformate and the native analyte also derivatized with the d7-propyl chloroformate. The concentration of the native analyte is calculated from the peak area ratio relative to the known concentration of the spiked internal standard.

Safety, Handling, and Storage

This compound, like its non-deuterated form, is a hazardous chemical that requires strict safety protocols.[11]

-

Hazards: It is a highly flammable liquid and vapor.[12] It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[2][12] It is a lachrymator and reacts with water or moisture to produce corrosive hydrogen chloride gas.[12]

-

Handling: All handling should be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including chemical safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves, is mandatory.[7] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][11]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] The recommended storage temperature is 2-8°C in a refrigerator designated for flammable chemicals.[2][12] It is incompatible with water, strong bases, alcohols, and amines.[11]

-

Spills and Disposal: In case of a spill, evacuate the area. Use an absorbent material like dry sand or inert absorbent for cleanup; do not use water.[11][13] Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a specialized but highly valuable reagent for modern analytical science. Its utility as a derivatizing agent, combined with the precision afforded by stable isotope labeling, empowers researchers to perform highly accurate quantification of a wide range of analytes in complex matrices. Understanding its chemical properties, reactivity, and the principles of its application in isotope dilution mass spectrometry is crucial for its effective and safe use in drug development, clinical diagnostics, and metabolomics research.

References

-

New Jersey Department of Health. Propyl Chloroformate Hazardous Substance Fact Sheet. [Link]

-

Amerigo Scientific. Propyl-d7 chloroformate (97% (CP)). [Link]

-

INCHEM. ICSC 1595 - n-PROPYL CHLOROFORMATE. [Link]

-

International Labour Organization. ICSC 1595 - n-PROPYL CHLOROFORMATE. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Pharmaffiliates. This compound | 1228182-42-0. [Link]

-

Hameister, C., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165-81. [Link]

-

ResearchGate. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]

-

NIST. n-Propyl chloroformate. [Link]

-

Spaggiari, G., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3345. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. [Link]

-

Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. [Link]

-

Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

-

NIST. n-Propyl chloroformate Mass Spectrum. [Link]

-

ResearchGate. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

-

ResearchGate. Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. [Link]

-

ResearchGate. Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. [Link]

Sources

- 1. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. weber.hu [weber.hu]

- 5. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Propyl chloroformate(109-61-5) 1H NMR [m.chemicalbook.com]

A Technical Guide to Propyl Chloroformate-d7: Principles and Applications in Quantitative Mass Spectrometry

Introduction: The Isotopic Edge in Chemical Analysis

In the landscape of modern analytical chemistry, achieving precision and accuracy in quantification is paramount. This is particularly true in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. Propyl Chloroformate-d7 (PCF-d7) has emerged as a critical tool for researchers, not merely as a derivatizing agent, but as a sophisticated solution to the inherent challenges of quantitative analysis by mass spectrometry.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of protocols to a deeper understanding of its mechanism, the rationale behind its application, and its role in generating robust, reliable data for drug development and scientific research.

This compound is the deuterated analogue of Propyl Chloroformate, where seven hydrogen atoms on the propyl group have been replaced with deuterium.[1] This isotopic substitution is the cornerstone of its utility. While chemically almost identical to its non-deuterated counterpart, the seven-Dalton mass shift allows it to be distinguished by a mass spectrometer. This property is leveraged to create ideal internal standards, a fundamental requirement for accurate quantification.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₇ClO₂ | [2] |

| Molecular Weight | 129.59 g/mol | [2][3] |

| Appearance | Light yellow liquid/oil | [2][3] |

| Boiling Point | 105-106 °C | |

| Density | 1.15 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Storage Temperature | 2-8°C | |

| Mass Shift | M+7 |

The Core Directive: Why Derivatization is Essential

Many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, and drug metabolites, are inherently non-volatile and polar.[4] These characteristics make them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for its high chromatographic resolution and robust compound identification capabilities.[5] Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[6]

The primary goals of derivatization with an agent like propyl chloroformate are:

-

Increase Volatility: By masking polar functional groups (e.g., -OH, -NH₂, -COOH), the intermolecular forces are reduced, lowering the boiling point of the analyte and allowing it to be vaporized in the GC inlet without decomposition.[5][6]

-

Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC analysis.[4]

-

Improve Chromatographic Behavior: Derivatization typically leads to sharper, more symmetrical peaks and better separation from other components in the sample.[6][7]

-

Generate Characteristic Mass Spectra: The derivative can be designed to produce specific, high-intensity fragment ions in the mass spectrometer, which is crucial for developing sensitive and selective quantitative methods, particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[8]

Alkyl chloroformates have become highly attractive derivatization reagents because they react swiftly and comprehensively with a wide range of functional groups, often directly in an aqueous environment.[4][9]

The Isotopic Advantage: Crafting the Ideal Internal Standard

While derivatization prepares an analyte for analysis, accurate quantification requires an internal standard (IS). An ideal IS is a compound that behaves identically to the analyte during sample preparation, extraction, and analysis, but is distinguishable by the detector.[10] This is where the deuterium labeling of PCF-d7 becomes indispensable.

Stable Isotope Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[11] They are chemically identical to the analyte, meaning they co-elute chromatographically and experience the same extraction efficiencies, matrix effects, and ionization suppression or enhancement.[11] However, their increased mass allows the mass spectrometer to detect them on a separate channel.

By adding a known amount of a SIL-IS to every sample and standard at the very beginning of the workflow, one can calculate the concentration of the analyte based on the ratio of the analyte's signal to the IS's signal. This ratio corrects for any sample loss or signal variation during the analytical process, leading to significantly higher precision and accuracy.[12]

This compound offers a powerful and versatile strategy for creating these standards. Instead of synthesizing a unique deuterated version of every single analyte of interest (which can be prohibitively expensive and time-consuming), a researcher can use PCF-d7 to derivatize a readily available, non-labeled standard of the analyte.[12][13] This in-situ synthesis of a deuterated internal standard provides a cost-effective and efficient workflow for targeted quantitative methods.

Caption: Workflow for creating and using a PCF-d7 derived internal standard.

Mechanism of Action: The Derivatization Chemistry

Propyl chloroformate reacts primarily with nucleophilic functional groups. The core reaction is an acylation where the propylcarboxy group is transferred to the analyte, displacing the chlorine atom. This reaction is typically performed in a biphasic system (e.g., aqueous sample and an organic solvent like chloroform or toluene) under basic conditions, often with pyridine added as a catalyst and acid scavenger.

The general reaction is as follows:

Analyte-XH + ClCO₂(C₃D₇) → Analyte-X-CO₂(C₃D₇) + HCl

Where -XH can be:

-

Primary/Secondary Amines (-NH₂, -NHR): Forms stable carbamates.

-

Phenols (Ar-OH): Forms phenyl carbonates.

-

Carboxylic Acids (-COOH): Forms mixed anhydrides, which can then be esterified if an alcohol is present.

-

Thiols (-SH): Forms thiocarbonates.

This versatility allows for the simultaneous derivatization of entire classes of compounds, making it a powerful tool for metabolomics and other multi-analyte profiling studies.[9][14]

Caption: General reaction of this compound with a primary amine.

Experimental Protocol: Derivatization of Amino Acids in an Aqueous Sample

This protocol provides a representative workflow for the derivatization of amino acids for GC-MS analysis. It should be optimized for specific analytes and matrices.

A. Reagents and Materials:

-

This compound (PCF-d7)

-

Propyl Chloroformate (non-labeled)

-

Pyridine

-

Propanol (or other suitable alcohol)

-

Toluene or Chloroform (HPLC Grade)

-

Sodium Bicarbonate Solution (e.g., 1M)

-

Anhydrous Sodium Sulfate

-

Sample containing analytes (e.g., hydrolyzed protein, plasma supernatant)

-

Internal Standard solution (containing non-labeled amino acid standards)

-

Vortex mixer, Centrifuge, GC Vials

B. Step-by-Step Methodology:

-

Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the aqueous sample.

-

Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the mixed amino acid internal standard solution to the sample.

-

pH Adjustment & Reagent Addition: Add 200 µL of a 1:1 (v/v) solution of Propanol:Pyridine. Vortex briefly. This provides the alcohol for esterification of carboxyl groups and the catalyst/base.

-

Derivatization Reaction:

-

Add 20 µL of Propyl Chloroformate (non-labeled) to the tube.

-

Immediately cap and vortex vigorously for 30-60 seconds. The reaction is very fast. An emulsion will form. Note: This step must be performed in a fume hood as the reaction is exothermic and releases HCl gas.[15]

-

-

Extraction:

-

Add 300 µL of Toluene to the tube. Vortex for 30 seconds to extract the newly formed, less polar derivatives into the organic phase.

-

Add 300 µL of Sodium Bicarbonate solution to neutralize excess acid. Vortex briefly.

-

Centrifuge for 5 minutes at ~10,000 x g to separate the aqueous and organic layers.

-

-

Sample Finalization:

-

Carefully transfer the upper organic layer (Toluene) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Vortex and centrifuge one final time.

-

Transfer the dried organic extract to a GC vial for analysis.

-

Self-Validation Check: A parallel "blank" preparation using deionized water instead of a sample should be run to check for contamination from reagents. A Quality Control (QC) sample with a known concentration of analytes should also be run to verify derivatization efficiency and recovery.

Applications in Research & Development

The utility of PCF and its deuterated analogues is broad, with significant applications in:

-

Metabolomics: For the comprehensive profiling of amino acids, organic acids, and other primary metabolites in biological systems.[9][14]

-

Clinical Diagnostics: For the quantification of disease biomarkers or therapeutic drug monitoring.

-

Forensic Toxicology: For the determination of drugs of abuse and their metabolites, such as morphine and codeine, in blood and urine.[2][16]

-

Food Science: For analyzing amino acid profiles, flavor components, or contaminants.

-

Pharmaceutical Development: For quantifying drug candidates and their metabolites in various biological matrices during preclinical and clinical trials.[17]

A key advantage is the improved sensitivity that can be achieved. Studies have shown that propyl chloroformate derivatization followed by LC-MS can result in a 10-fold increase in sensitivity compared to other methods for challenging analytes like β-N-methylamino-L-alanine (BMAA).[18][19]

Safety and Handling

Propyl Chloroformate and its deuterated form are hazardous chemicals that must be handled with appropriate care.

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[15]

-

Toxicity: Toxic if inhaled and harmful if swallowed.[15]

-

Corrosivity: Causes severe skin burns and eye damage.[15]

Mandatory Precautions:

-

Always work in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Store tightly sealed in a cool, dry, well-ventilated area, typically at 2-8°C, away from incompatible materials like water, bases, and oxidizing agents.

Conclusion

This compound is more than a mere reagent; it is an enabling technology for high-fidelity quantitative science. By facilitating the creation of ideal stable isotope-labeled internal standards, it directly addresses the fundamental challenges of analytical variability. Its rapid and robust derivatization chemistry improves the chromatographic performance of polar analytes, expanding the capabilities of GC-MS and LC-MS platforms. For researchers in drug development and other scientific fields, mastering the principles and application of PCF-d7 is a key step toward generating data that is not only precise but also unequivocally trustworthy and defensible.

References

-

1228182-42-0| Chemical Name : this compound - Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

-

Heggeset, T. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1248, 119-127. [Link]

-

Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet PROPYL CHLOROFORMATE. (2025, May 20). Retrieved January 21, 2026, from [Link]

-

Lin, J., et al. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones. Journal of Agricultural and Food Chemistry, 47(7), 2822-2829. [Link]

-

Synthesis of Carnosine-d7 and Anserine-d4 for Use as Internal Standards in Liquid Chromatography–Mass Spectrometry. (2025, August 6). Request PDF. Retrieved January 21, 2026, from [Link]

-

Kasal, A., et al. (2011). Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry. Steroids, 76(4), 333-343. [Link]

-

Esterhuizen-Londt, M., Downing, S., & Downing, T. G. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Water SA, 37(2), 133-138. [Link]

-

van der Beek, D., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology, 44(7), 724-732. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories. Retrieved January 21, 2026, from [Link]

-

Gleason, P. M., & Hamper, B. C. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works. [Link]

-

(PDF) Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(PDF) Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Analysis of propyl chloroformate derivatized amino acids by GC–MS in... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

GC Derivatization. (n.d.). Retrieved January 21, 2026, from [Link]

-

Šimek, P., et al. (2019). Heptafluorobutyl chloroformate-based sample preparation protocol for chiral and nonchiral amino acid analysis by gas chromatography. Methods in Molecular Biology, 2030, 217-228. [Link]

-

Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved January 21, 2026, from [Link]

-

Zhao, X., et al. (2010). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 398(3), 1157-1166. [Link]

-

Opekar, S., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2262, 123-134. [Link]

-

Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. (2025, August 6). Request PDF. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Heptafluorobutyl chloroformate-based sample preparation protocol for chiral and nonchiral amino acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. chromtech.com [chromtech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. valsynthese.ch [valsynthese.ch]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria [scielo.org.za]

- 19. researchgate.net [researchgate.net]

Propyl Chloroformate-d7: A Comprehensive Technical Guide to Safe Handling for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, deuterated compounds have emerged as invaluable tools for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Propyl Chloroformate-d7, a deuterated analog of propyl chloroformate, serves as a critical reagent in the synthesis of these next-generation therapeutics. While the substitution of hydrogen with deuterium is a subtle structural modification, the inherent reactivity of the chloroformate functional group necessitates a rigorous and well-informed approach to its handling. This guide provides an in-depth, scientifically grounded framework for the safe management of this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes.

Understanding the Inherent Hazards: A Proactive Approach to Safety

This compound, while not radioactive, shares the same hazardous properties as its non-deuterated counterpart due to the highly reactive chloroformate moiety.[3] It is classified as a highly flammable liquid and vapor, and is toxic if inhaled.[4] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[4][5] Ingestion is also harmful.[4] The primary hazards are summarized in the table below.

| Hazard Classification | Description |

| Flammable Liquid | Highly flammable liquid and vapor.[4][6] |

| Acute Toxicity (Inhalation) | Toxic if inhaled, potentially causing respiratory irritation.[4][6] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[4] |

| Eye Damage/Irritation | Causes serious eye damage.[4] |

| Acute Toxicity (Oral) | Harmful if swallowed.[4] |

The causality behind these hazards lies in the chemical reactivity of the chloroformate group. It readily reacts with nucleophiles, including water, to release corrosive hydrochloric acid and other hazardous decomposition products.[7] This reactivity, while beneficial for chemical synthesis, is the root cause of its biological and physical hazards.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE). The primary objective is to minimize all potential routes of exposure: inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection by continuously exhausting flammable and toxic vapors away from the user. The work area should be well-ventilated, and sources of ignition, such as open flames and hot surfaces, must be strictly excluded.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following PPE is mandatory when handling this reagent:

-

Eye and Face Protection: Tightly fitting safety goggles are essential.[4][8] Given the severe corrosive nature of the compound, a face shield should also be worn to provide an additional layer of protection.[8]

-

Hand Protection: Chemical-resistant gloves are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4] Due to the potential for rapid permeation, double gloving is a recommended practice.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes. In scenarios with a higher risk of exposure, a chemical-resistant suit may be necessary.[9]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[9][10][11]

The following diagram illustrates the logical workflow for donning and doffing PPE to minimize the risk of contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols: Maintaining Chemical Integrity and Safety

Adherence to strict handling and storage protocols is paramount to prevent accidental release, degradation, and the creation of hazardous conditions.

Handling Procedures

-

Inert Atmosphere: this compound is moisture-sensitive.[4] All transfers and reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[6]

-

Grounding and Bonding: To prevent the ignition of flammable vapors from static discharge, all containers and equipment must be properly grounded and bonded during transfers.[6]

-

Avoid Incompatibilities: Keep the reagent away from incompatible materials such as strong oxidizing agents, bases, and metals that can catalyze decomposition.[7]

-

Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent spills.

Storage Requirements

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][7] Recommended storage temperature is typically between 2°C and 8°C.[4]

-

Container: Keep the container tightly sealed to prevent the ingress of moisture.[4][8]

-

Segregation: Store away from incompatible materials.

The following diagram outlines the critical decision points and actions for the safe handling of this compound.

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][12]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but only if it can be done safely without increasing the spread of vapors.

-

Contain: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).

-

Neutralize: The absorbed material can be cautiously neutralized with a cold, dilute solution of sodium bicarbonate.

-

Dispose: Collect the neutralized material in a sealed container for proper hazardous waste disposal.

Waste Disposal: Responsible Management

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[3] Segregate deuterated waste from other waste streams and dispose of it in accordance with institutional, local, and national regulations.[3]

Conclusion

The safe and effective use of this compound in research and drug development hinges on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can mitigate the risks associated with this valuable reagent. This guide serves as a foundational resource to foster a culture of safety and scientific excellence in the laboratory.

References

- New Jersey Department of Health and Senior Services. (2001). Right to Know Hazardous Substance Fact Sheet: PROPYL CHLOROFORMATE.

- FramoChem. (2018). n-PROPYL CHLOROFORMATE NPCF Data Sheet.

- Valsynthese SA. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET - Propyl chloroformate.

- National Oceanic and Atmospheric Administration. (1998). N-PROPYL CHLOROFORMATE - CAMEO Chemicals.

- National Institutes of Health. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem.

- Duke University. Chloroform Guidelines - Duke Safety.

- BenchChem. (2025).

- Santa Cruz Biotechnology. 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

- Salamandra. Regulatory Considerations for Deuterated Products.

- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs.

- Centers for Disease Control and Prevention. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders.

- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

Sources

- 1. salamandra.net [salamandra.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. valsynthese.ch [valsynthese.ch]

- 5. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. framochem.com [framochem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. gerpac.eu [gerpac.eu]

- 11. m.youtube.com [m.youtube.com]

- 12. nj.gov [nj.gov]

An In-Depth Technical Guide to Isotopic Labeling with Propyl Chloroformate-d7

Foreword: The Pursuit of Quantitative Precision

In the landscape of modern analytical science, particularly within drug development and metabolomics, the demand for precise and accurate quantification of endogenous and exogenous compounds is paramount. The inherent variability of biological matrices and the complexities of sample preparation and analysis necessitate robust methodologies to ensure data integrity. Isotopic labeling, coupled with mass spectrometry, has emerged as a gold standard for achieving this level of precision. This guide provides an in-depth exploration of Propyl Chloroformate-d7 (PCF-d7), a powerful deuterated derivatization agent, and its application in enhancing the accuracy and reliability of quantitative analysis. As a Senior Application Scientist, my goal is to not only present protocols but to also instill a deep understanding of the underlying principles and the rationale behind the experimental choices, empowering researchers to confidently implement and adapt these methods in their own laboratories.

The Rationale for Isotopic Labeling and Derivatization

The core principle of quantitative analysis using isotope dilution mass spectrometry (IDMS) is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This standard, when added to a sample at a known concentration at the earliest stage of sample preparation, co-elutes with the endogenous analyte during chromatography and is co-ionized in the mass spectrometer. Any sample loss or variation in ionization efficiency during the analytical workflow will affect both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these sources of error and leading to highly accurate and precise results.[1]

However, many biologically relevant molecules, such as amino acids, neurotransmitters, and pharmaceuticals, possess polar functional groups (e.g., amines, carboxylic acids, hydroxyls) that make them unsuitable for direct analysis by gas chromatography (GC) due to their low volatility and thermal instability. In liquid chromatography (LC), these polar analytes can exhibit poor retention on reversed-phase columns and may suffer from ion suppression in the mass spectrometer's source. Chemical derivatization addresses these challenges by modifying the functional groups of the analyte to increase its volatility for GC analysis or to improve its chromatographic behavior and ionization efficiency for LC-MS analysis.

Propyl chloroformate is a highly effective derivatization reagent that reacts with primary and secondary amines, as well as with carboxylic acids and hydroxyl groups, to form more volatile and less polar derivatives.[2] The use of its deuterated analog, this compound, provides the ideal internal standard for quantitative analysis.

This compound: Chemical Properties and Advantages

This compound is a deuterated form of propyl chloroformate where the seven hydrogen atoms on the propyl group have been replaced with deuterium atoms.

| Property | Value |

| Chemical Formula | C4D7ClO2 |

| Molecular Weight | 129.59 g/mol |

| CAS Number | 1228182-42-0 |

| Appearance | Pale Yellow Oil |

| Boiling Point | 105-106 °C |

| Density | 1.15 g/mL at 25 °C |

Source: , [3]

The primary advantages of using PCF-d7 as a derivatizing agent and internal standard are:

-

Chemical Equivalence: PCF-d7 is chemically identical to its non-deuterated counterpart, ensuring that the derivatization reaction kinetics and the chromatographic behavior of the derivatized analyte and internal standard are virtually identical.

-

Mass Shift: The seven deuterium atoms provide a significant mass shift of 7 Da between the derivatized analyte and the internal standard, allowing for their clear differentiation in the mass spectrometer without isotopic overlap.

-

Co-elution: The derivatized analyte and the PCF-d7 derivatized internal standard will co-elute under chromatographic separation, which is a critical requirement for accurate isotope dilution quantification.

-

Improved Analytical Performance: Derivatization with PCF-d7 increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns and improved peak shape. This also often leads to enhanced ionization efficiency in the mass spectrometer source.

The Derivatization Reaction: Mechanism and Stoichiometry

The derivatization of analytes with this compound is a nucleophilic acyl substitution reaction. The reaction typically proceeds in an aqueous-organic biphasic system or in an organic solvent with a base catalyst.

Reaction with Amines

Primary and secondary amines act as nucleophiles, attacking the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chloride leaving group and the formation of a stable N-propoxycarbonyl-d7 carbamate derivative.

Caption: Derivatization of a carboxylic acid with this compound.

Experimental Protocol: Derivatization of Amino Acids for LC-MS Analysis

This protocol provides a general framework for the derivatization of amino acids in a biological matrix, such as plasma or urine, for quantitative analysis by LC-MS. [4][5]

Materials and Reagents

-

This compound (PCF-d7)

-

Propyl Chloroformate (non-deuterated, for derivatizing the calibration standards)

-

Pyridine

-

Propanol

-

Chloroform

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Calibrator and Quality Control (QC) samples

-

Internal Standard (IS) working solution: A solution of the amino acid mixture of interest prepared in a relevant matrix and derivatized with PCF-d7.

Experimental Workflow

Caption: General workflow for sample analysis using PCF-d7 derivatization.

Step-by-Step Methodology

-

Sample Preparation:

-

To 100 µL of plasma, urine, or cell lysate, add 10 µL of the PCF-d7 derivatized internal standard working solution.

-

Vortex for 10 seconds.

-

-

Derivatization:

-

Add 500 µL of a 1:4 (v/v) mixture of propanol and pyridine.

-

Vortex for 10 seconds.

-

Add 50 µL of Propyl Chloroformate (non-deuterated for calibrators and QCs, or a blank solvent for the unknown samples).

-

Vortex immediately for 1 minute. The reaction is rapid.

-

Add 400 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize the excess reagent.

-

Vortex for 10 seconds.

-

-

Liquid-Liquid Extraction:

-

Add 500 µL of chloroform.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the lower organic layer (chloroform) to a clean tube.

-

-

Drying and Reconstitution:

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject an appropriate volume (e.g., 5-10 µL) onto a suitable reversed-phase LC column (e.g., C18).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the derivatized analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

-

MRM Transitions

The specific MRM transitions for each derivatized amino acid will need to be optimized. The precursor ion will be the [M+H]+ of the derivatized analyte, and the product ions will result from the fragmentation of the propoxycarbonyl group.

| Analyte (example) | Precursor Ion (m/z) | Product Ion (m/z) |

| Alanine-PCF | 218.1 | 116.1 |

| Alanine-PCF-d7 | 225.1 | 116.1 |

| Valine-PCF | 246.2 | 144.1 |

| Valine-PCF-d7 | 253.2 | 144.1 |

Troubleshooting and Method Validation

A robust and reliable analytical method is a self-validating system. Here are some key considerations for troubleshooting and validating your PCF-d7 derivatization method:

| Issue | Potential Cause | Troubleshooting Steps |

| Low Derivatization Efficiency | - Incomplete reaction due to insufficient reagent or reaction time.- Presence of water in organic solvents.- pH of the reaction mixture is not optimal. | - Increase the concentration of PCF-d7.- Ensure immediate and vigorous vortexing after reagent addition.- Use anhydrous solvents.- Optimize the amount of pyridine or other base. |

| Poor Peak Shape | - Suboptimal chromatographic conditions.- Incomplete derivatization leading to multiple species. | - Optimize the LC gradient and column chemistry.- Re-evaluate the derivatization protocol for completeness. |

| High Background/Interference | - Excess derivatization reagent.- Matrix effects. | - Ensure the quenching step with sodium bicarbonate is effective.- Optimize the sample cleanup and extraction procedure. |

| Inconsistent Results | - Variability in sample preparation.- Degradation of the derivatization reagent. | - Use an automated liquid handler for precise reagent addition.- Store PCF-d7 at 2-8°C under an inert atmosphere; use fresh solutions. |

Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA) and should assess parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Conclusion: A Powerful Tool for Quantitative Bioanalysis

This compound is a versatile and powerful tool for the derivatization and subsequent quantitative analysis of a wide range of polar analytes. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for overcoming the challenges associated with complex biological matrices. By understanding the underlying chemical principles and carefully optimizing the experimental protocol, researchers in drug development and other scientific fields can achieve the high level of accuracy and precision required for their studies. The methodologies described in this guide provide a solid foundation for the successful implementation of PCF-d7 in your analytical workflows.

References

-

Esterhuizen-Londt, M., Downing, S., & Downing, T. G. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Water SA, 37(2), 133-138. [Link]

- Kaspar, H., Dettmer, K., Chan, Q., & O'Brien, P. J. (2008). A simple and robust quantitative analysis of 30 amino acids in blood spots by gas chromatography-mass spectrometry using a single internal standard.

- Krumpochova, P., Sapelkin, A., & Volkov, Y. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in SIM mode. Metabolites, 5(4), 545-562.

- Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51-78.

-

Hušek, P. (2013). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. In Amino Acid Analysis (pp. 165-181). Humana Press, Totowa, NJ. [Link]

-

Dettmer, K., & Oefner, P. J. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 828, 165–181. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. Retrieved from [Link]

-

Esterhuizen-Londt, M., Downing, S., & Downing, T. G. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Water SA, 37(2). [Link]

- Jian, W., Edom, R. W., & Weng, N. (2016). The role of internal standard in quantitative bioanalysis of small molecules using LC–MS. Bioanalysis, 8(19), 2043–2059.

- European Medicines Agency. (2011).

-

Amerigo Scientific. (n.d.). Propyl-d7 chloroformate (97% (CP)). Retrieved from [Link]

Sources

- 1. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. framochem.com [framochem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - University of Regensburg Publication Server [epub.uni-regensburg.de]

An In-Depth Technical Guide to the Synthesis of Propyl Chloroformate-d7

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of Propyl Chloroformate-d7. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and critical considerations for the successful preparation of this deuterated compound. The synthesis of isotopically labeled compounds such as this compound is of paramount importance in various scientific disciplines, particularly in mechanistic studies, as internal standards for quantitative analysis, and in the development of deuterated drugs to enhance their metabolic stability.[1][2]

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is predicated on a two-stage conceptual framework: the acquisition of the deuterated precursor and its subsequent conversion to the final product. The most direct and efficient strategy involves the use of a fully deuterated propanol molecule as the starting material. This approach ensures the precise and complete incorporation of deuterium atoms at all seven positions of the propyl chain.

The chosen synthetic route leverages the well-established reaction of an alcohol with a phosgene equivalent to form a chloroformate. For safety and practicality in a laboratory setting, triphosgene is selected as the phosgenating agent over the highly toxic phosgene gas.[3] Triphosgene, a stable solid, serves as a convenient in-situ source of phosgene, offering comparable reactivity with significantly reduced handling risks.[3]

The overall synthetic transformation can be summarized as follows:

Figure 1: Conceptual overview of the synthesis of this compound.

The Critical Precursor: 1-Propanol-d7

The cornerstone of this synthesis is the availability of high-purity 1-Propanol-d7 (CD₃CD₂CD₂OH). This deuterated alcohol is commercially available from various suppliers of stable isotopes. For the purpose of this guide, we will proceed with the assumption of sourcing this precursor. However, for contexts where it may need to be synthesized, common methods include the reduction of a fully deuterated propanal or propanoic acid derivative with a deuteride source.

The Chloroformylation Reaction: Mechanism and Key Parameters

The conversion of 1-Propanol-d7 to this compound is achieved through a reaction with triphosgene. This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4] The use of a base is crucial to drive the reaction to completion and prevent potential acid-catalyzed side reactions.

The reaction proceeds via the in-situ generation of phosgene from triphosgene, which is catalyzed by the amine. The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the phosgene molecule, followed by the elimination of HCl to yield the desired chloroformate.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment:

-

1-Propanol-d7 (CD₃CD₂CD₂OH)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Pyridine (anhydrous)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

-

Rotary evaporator

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Preparation of Nucleophile Solution: In a separate flask, prepare a solution of 1-Propanol-d7 (3.0 equivalents) and anhydrous pyridine (3.0 equivalents) in anhydrous dichloromethane.

-

Addition: Slowly add the 1-Propanol-d7/pyridine solution to the cooled triphosgene solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove excess pyridine) and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the reactants and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Propanol-d7 | CD₃CD₂CD₂OH | 67.14 | 97 (lit.) | 0.896 (lit.) |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 203-206 (decomposes) | ~1.6 (solid) |

| This compound | C₄D₇ClO₂ | 129.59 | 105-106 (lit.) | 1.15 (lit.) |

Literature values for the deuterated compounds are sourced from commercial suppliers.

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²H NMR): To confirm the isotopic labeling and the structure of the compound. The absence of proton signals in the propyl region of the ¹H NMR spectrum is a key indicator of successful deuteration.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the chloroformate carbonyl stretch.

Safety Considerations

-

Triphosgene: Although safer than phosgene gas, triphosgene is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine: Pyridine is flammable and toxic. It should also be handled in a fume hood.

-

This compound: The final product is expected to be flammable and corrosive, similar to its non-deuterated analog.[4] Handle with care and appropriate PPE.

-

Quenching: The quenching of the reaction should be performed slowly and carefully, as the reaction with water can be exothermic and may release HCl gas.

Conclusion

The synthesis of this compound can be reliably achieved through the reaction of commercially available 1-Propanol-d7 with triphosgene in the presence of a base. This method offers a safe and efficient route to this valuable isotopically labeled compound. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome. The resulting this compound can serve as a critical tool for researchers in various fields of chemical and pharmaceutical sciences.

References

-

Eckert, H. (n.d.). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. Retrieved from [Link]

-

Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(11), 6634-6718. [Link]

-

Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]

-

Paryzek, Z., & Blaszczyk, K. (1998). A decade review of triphosgene and its applications in organic reactions. Polish Journal of Chemistry, 72(1), 1-21. [Link]

- Google Patents. (n.d.). Method for producing chloroformate compound.

Sources

Navigating the Complexities of Propyl Chloroformate-d7: A Technical Guide to its Physical and Chemical Stability

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Intrinsic Stability of Propyl Chloroformate-d7, a Key Deuterated Reagent.

This in-depth technical guide provides a critical examination of the physical and chemical stability of this compound. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale for handling, storing, and analyzing this highly reactive compound. The stability of labeled compounds is paramount in drug development and metabolic research, where their integrity directly impacts the validity of experimental results. This guide offers field-proven insights and robust protocols to ensure the reliable use of this compound.

Introduction: The Significance of Deuterated Chloroformates

Propyl chloroformate is a versatile reagent in organic synthesis, primarily used for the introduction of the propoxycarbonyl protecting group and in the formation of carbamates and carbonates. The deuterated analog, this compound, offers a powerful tool for researchers in drug metabolism and pharmacokinetics (DMPK) studies, allowing for the tracing and quantification of metabolites by mass spectrometry. However, the inherent reactivity that makes it a valuable synthetic tool also renders it susceptible to degradation. Understanding the stability of this molecule is not merely a matter of good laboratory practice; it is a prerequisite for accurate and reproducible scientific outcomes.

This guide will delve into the critical aspects of this compound's stability, providing a framework for its effective management in a laboratory setting. We will explore its physical and chemical properties, dissect its degradation pathways, and present validated methodologies for assessing its purity and stability over time.

Physicochemical Properties: The Foundation of Stability

The stability of a chemical is intrinsically linked to its physical and chemical properties. For this compound, these properties are nearly identical to its non-deuterated counterpart, with minor differences in molecular weight.

| Property | Value | Reference |

| Molecular Formula | C4D7ClO2 | N/A |

| Molecular Weight | 129.64 g/mol | N/A |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 105-106 °C (for non-deuterated) | |

| Density | ~1.1 g/mL at 25 °C (for non-deuterated) | |

| Flash Point | 26 °C (for non-deuterated) | [1] |

| Solubility | Reacts with water and alcohol. Soluble in common organic solvents like acetone, chloroform, toluene, and THF. | [2] |

Expert Insight: The high reactivity of the chloroformate group dictates its handling and storage requirements. Its miscibility with common organic solvents allows for its use in a variety of reaction conditions, but its violent reaction with water and protic solvents is a primary stability concern.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Understanding these mechanisms is crucial for preventing unwanted degradation and for identifying potential impurities in aged samples.

Hydrolytic Instability: The Primary Degradation Route

The most significant factor affecting the stability of this compound is its sensitivity to moisture. Hydrolysis proceeds rapidly, yielding deuterated propanol, hydrochloric acid (HCl), and carbon dioxide.

Reaction Scheme: CD3CD2CD2OCOCl + H2O → CD3CD2CD2OH + HCl + CO2

The reaction with water is vigorous and exothermic.[2] The presence of bases will significantly accelerate this process. The hydrolysis of alkyl chloroformates is generally considered to be bimolecular.[3]

Thermal Decomposition: A Secondary Concern Under Controlled Conditions

In the absence of moisture, this compound is more stable. However, at elevated temperatures, it can undergo thermal decomposition. The primary decomposition pathway for alkyl chloroformates involves the formation of the corresponding alkyl chloride and carbon dioxide.[5]

Reaction Scheme: CD3CD2CD2OCOCl → CD3CD2CD2Cl + CO2

Decomposition on burning can produce toxic and corrosive fumes, including chlorine and phosgene.[1]

Recommended Storage and Handling: A Proactive Approach to Stability

Given its reactivity, stringent storage and handling procedures are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. The storage area should be dry and well-ventilated.

-

Handling: All handling should be performed in a chemical fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its moisture sensitivity, the use of dry glassware and syringes is critical. Avoid contact with incompatible materials such as strong bases, alcohols, amines, and oxidizing agents.[2]

Stability-Indicating Analytical Methodology: A Validated Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other potential components in the sample matrix. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of the volatile this compound and its potential degradation products.

Forced Degradation Studies: Understanding the Degradation Profile

Forced degradation studies are a critical component of developing a stability-indicating method.[6] These studies involve subjecting the compound to stress conditions to generate its degradation products.

Forced Degradation Protocol:

-

Acidic Hydrolysis: Dissolve a known concentration of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile) and treat with 0.1 M HCl. Incubate at room temperature for a specified time.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH. The reaction is expected to be very rapid.

-

Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide.

-

Thermal Degradation: Expose a neat sample to elevated temperatures (e.g., 60°C) for a defined period in a sealed vial under an inert atmosphere.

-

Photolytic Degradation: Expose a solution of the compound to UV light.

After exposure to these stress conditions, the samples are analyzed by GC-MS to identify the degradation products and to ensure that they are well-resolved from the parent compound.

Recommended GC-MS Method for Stability Testing

The following is a recommended starting point for a GC-MS method for the analysis of this compound. Method development and validation should be performed according to established guidelines.[7][8]

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Split (e.g., 50:1) |

| Injector Temperature | 250°C |

| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 2 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MSD Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 35-200) and/or Selected Ion Monitoring (SIM) |

SIM Ions for Monitoring:

-

This compound: Monitor characteristic ions (e.g., m/z 130, 101, 66). The exact ions should be confirmed by analyzing a standard.

-

n-Propanol-d7: Monitor characteristic ions (e.g., m/z 67, 50).

-

1-Chloropropane-d7: Monitor characteristic ions (e.g., m/z 85, 49).

Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.

Conclusion: Ensuring Data Integrity Through Stability Awareness

The chemical stability of this compound is a critical parameter that underpins its reliable use in scientific research. Its high reactivity, particularly towards moisture, necessitates careful handling and storage to prevent degradation. This guide has provided a comprehensive overview of the physicochemical properties, degradation pathways, and a robust analytical methodology for assessing the stability of this important deuterated reagent. By implementing these protocols and maintaining a thorough understanding of the molecule's inherent instability, researchers can ensure the integrity of their samples and the validity of their experimental data, ultimately contributing to the advancement of drug development and scientific discovery.

References

- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

- Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). The 12 principles of green analytical chemistry and the SIGNIFICANCE mnemonic of green analytical practices. TrAC Trends in Analytical Chemistry, 50, 78-84.

- Jain, R., & Gupta, R. (2015). Development and Validation of a Stability-Indicating GC Method for the Determination of Genotoxic Impurities in Levetiracetam.

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-70.

- Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-777.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (1996). Q2B: Validation of Analytical Procedures: Methodology.

- Krumpochova, P., et al. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in SIM mode. Metabolomics, 11(3), 633-643.

- Lee, I., & Kim, C. K. (1991). Carbon and chlorine kinetic isotope effects and solvent effects on the hydrolysis of chloroformates. Journal of Physical Organic Chemistry, 4(3), 169-175.

- Li, X., et al. (2019). Development and validation of a stability-indicating GC-MS method for characterization of forced degradation products of trans-caffeic acid and trans-ferulic acid. Molecules, 24(18), 3364.

- Magari, R. T. (2003). A statistical methodology for the analysis of stability data.

- Patil, S. D., et al. (2021). Development and Validation of Stability-Indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutics, 15(2).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7998, Propyl chloroformate. Retrieved from [Link]